1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1,5-dicyclopropyl-7-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10-6-12(11-2-3-11)7-15-13(9-18)8-17(16(10)15)14-4-5-14/h6-9,11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHKZCLFUZNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214296 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-96-1 | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dicyclopropyl-7-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs) which are high-yielding, operationally friendly, and time- and cost-effective . One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form an adduct product, followed by dehydration and further reactions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution at electron-rich positions, influenced by directing effects of substituents:
Key Positions for Reactivity
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C2/C4 positions : Activated by electron-donating cyclopropyl groups (through conjugation) and the methyl group at C7.
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C5 position : Moderately deactivated by the cyclopropyl group but accessible under vigorous conditions.
Mechanistic Notes :
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Nitration favors C4 due to steric shielding at C2 by the methyl group at C7 .
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Sulfonation occurs at C2 via σ-complex stabilization by cyclopropyl conjugation.
Aldehyde-Specific Reactions
The C3-aldehyde participates in nucleophilic additions, condensations, and redox transformations:
Mechanistic Notes :
-
The aldehyde’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attack in condensations .
-
Cyclopropyl groups stabilize transition states in reductions via hyperconjugation.
C–H Functionalization via Palladium Catalysis
The aldehyde directs regioselective C–H activation at C4 (para to the directing group):
Mechanistic Pathway :
-
Coordination : Pd(II) binds to the aldehyde oxygen, forming a six-membered palladacycle.
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Oxidative Addition : Aryl iodide reacts with Pd(II), forming Pd(IV).
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Reductive Elimination : C4–C(aryl) bond formation regenerates Pd(II) .
Cross-Coupling Reactions
The aldehyde and cyclopropyl groups enable Suzuki-Miyaura and Ullmann-type couplings:
Steric Effects :
-
Cyclopropyl groups at C1 and C5 hinder ortho-substitution in aryl partners, favoring para-selectivity .
Redox and Tautomerization Behavior
The aldehyde exhibits unique redox behavior due to conjugation with the indole π-system:
| Property | Observation | Conditions | Reference |
|---|---|---|---|
| Tautomerization | Enolization stabilized by intramolecular H-bonding | Basic media (pH > 10) | |
| Photoreactivity | [2π+2π] Cycloaddition with alkenes | UV light, CH₂Cl₂ |
Equation for Enolization :
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds related to 1H-indole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain indole derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Candida albicans. In particular, derivatives with functional groups such as methoxy and aldehyde have been synthesized and evaluated for their antibacterial properties, showing promising results against resistant strains like MRSA .
Anticancer Activity
Indole-based compounds are also being explored for their anticancer potential. Several studies have reported that indole derivatives can induce apoptosis in cancer cell lines. For example, compounds synthesized from indole-3-carbaldehyde have shown significant antiproliferative activities against various cancer cells. The mechanism often involves the modulation of signaling pathways associated with cancer cell survival and proliferation .
Applications in Drug Development
The unique structure of 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde makes it a candidate for drug development. Its ability to act on multiple biological targets allows for the design of multifunctional drugs. The compound's derivatives are being investigated for their potential use as anti-inflammatory agents, analgesics, and antitumor drugs .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the minimum inhibitory concentration (MIC) of several synthesized indole derivatives against MRSA and other pathogens. The results indicated that certain compounds derived from 1H-indole-3-carbaldehyde exhibited MIC values as low as 0.98 µg/mL against MRSA, highlighting their potential as effective antimicrobial agents .
Case Study 2: Anticancer Properties
In another study focusing on the antiproliferative effects of indole derivatives, it was found that specific compounds led to a significant reduction in cell viability across various cancer cell lines. The research emphasized the importance of functional group modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Critical Analysis of Evidence Limitations
- Data Gaps: No direct references to this compound exist in the evidence. Comparisons rely on extrapolation from structurally related compounds.
- Methodological Constraints : focuses on crystallography software (SHELX) , which is irrelevant to the compound’s chemical properties.
- Safety Data : Only SDS for carboxylic acid analogs () are provided, limiting hazard comparisons.
Biological Activity
1,5-Dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound is significant in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure:
- IUPAC Name: 1,5-dicyclopropyl-7-methylindole-3-carbaldehyde
- Molecular Formula: C16H17NO
- Molecular Weight: 239.31 g/mol
- CAS Number: 1350760-96-1
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient and yield high purity products. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.
Antimicrobial Properties
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, similar compounds have shown low minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Indolylquinazolinone (3k) | 1 | MRSA |
| Indolylquinazolinone (3d) | 7.80 | Candida albicans |
In studies involving indole derivatives, compounds demonstrated notable efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example:
- Cell Lines Tested: A549 (lung cancer), HeLa (cervical cancer)
- Findings: Compounds related to this structure showed preferential suppression of rapidly dividing cancer cells compared to slower-growing non-tumor cells .
A recent study highlighted the cytotoxic effects of similar indole derivatives on A549 cells, demonstrating a promising therapeutic index for further development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole ring system allows for binding to various receptors and enzymes, modulating their activity. This interaction can lead to alterations in cell signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various indole derivatives, this compound was evaluated alongside other compounds. The results indicated that while it exhibited moderate antimicrobial activity, its derivatives showed enhanced effects due to structural modifications .
Anticancer Research Findings
A study investigating the effects of indole derivatives on cancer cell lines revealed that certain structural features significantly influenced their cytotoxicity. Specifically, the presence of cyclopropyl groups was linked to increased potency against lung cancer cells. Further research is necessary to elucidate the specific pathways involved in this activity .
Q & A
Q. What are the standard synthetic routes for 1,5-dicyclopropyl-7-methyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?
Methodological Answer: A common approach involves refluxing substituted indole precursors with cyclopropyl reagents in acetic acid, often catalyzed by sodium acetate. For example, analogous indole-3-carbaldehyde derivatives are synthesized via condensation reactions under reflux (3–5 hours) followed by recrystallization using mixtures like DMF/acetic acid to isolate pure crystals . Optimization may involve adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile), solvent polarity, or temperature gradients to minimize side products. Monitoring reaction progress via TLC or HPLC is critical for identifying intermediate phases .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR can resolve cyclopropyl and methyl substituents, with characteristic shifts (e.g., cyclopropyl protons at δ 1.0–2.0 ppm, aldehydes at δ 9.5–10.5 ppm). Multiplicity patterns in NMR help confirm substitution positions .
- X-ray Crystallography: Programs like SHELXL refine crystal structures, particularly for resolving steric effects from cyclopropyl groups. High-resolution data (e.g., < 0.8 Å) ensure accurate bond-length and angle measurements .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNO: 267.1497) and detects fragmentation patterns indicative of cyclopropyl cleavage .
Q. How should researchers handle safety and stability concerns during synthesis?
Methodological Answer:
- Handling Cyclopropyl Reagents: Use inert atmospheres (N/Ar) to prevent ring-opening reactions. Cyclopropyl groups are prone to strain-induced reactivity, necessitating cold storage (−20°C) and anhydrous conditions .
- Aldehyde Stability: Protect from light and moisture to avoid oxidation. Stabilize solutions with antioxidants like BHT (butylated hydroxytoluene) during long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO may dominate reactivity, while cyclopropyl substituents influence steric maps .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways. Software like Gaussian or ORCA can validate experimental kinetics .
Q. What strategies resolve contradictions between experimental and computational data in structure-activity studies?
Methodological Answer:
- Iterative Refinement: Cross-validate NMR/X-ray data with computational geometries. For instance, if DFT-predicted bond angles deviate >2° from crystallographic data, recalibrate basis sets (e.g., B3LYP/6-311+G(d,p)) .
- Statistical Validation: Use Bland-Altman plots or ANOVA to assess systematic errors in biological assay replicates (e.g., IC variations >10% require protocol reassessment) .
Q. How can researchers design biological assays to probe this compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization to measure binding affinity to targets like cytochrome P450 or indoleamine 2,3-dioxygenase (IDO). Include positive controls (e.g., 1-methyltryptophan for IDO) .
- Cellular Uptake Studies: Radiolabel the aldehyde group with to track intracellular localization via autoradiography. Compare permeability in cancer vs. normal cell lines .
Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?
Methodological Answer:
- Chiral Chromatography: Use amylose- or cellulose-based columns with hexane/isopropanol gradients to separate enantiomers. Monitor chiral purity via circular dichroism (CD) .
- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .
Q. How can researchers validate the compound’s role in heterocyclic cascade reactions?
Methodological Answer:
- Mechanistic Probes: Introduce isotopic labels (e.g., at the aldehyde position) to trace intermediates in reactions like Pictet-Spengler cyclizations. Analyze products via -NMR or LC-MS .
- Kinetic Isotope Effects (KIE): Compare reaction rates of - vs. -labeled compounds to identify rate-determining steps (e.g., aldehyde proton transfer vs. cyclopropane ring opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
